molecular formula C20H23FN2O B1265670 丁丙哌酮 CAS No. 2354-61-2

丁丙哌酮

货号 B1265670
CAS 编号: 2354-61-2
分子量: 326.4 g/mol
InChI 键: QPHRVUMZLUQZGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butropipazone (also known as Butropium bromide) is a synthetic anticholinergic drug that is used to treat chronic obstructive pulmonary disease (COPD). It belongs to the group of drugs known as anticholinergics, which are used to reduce the activity of the parasympathetic nervous system. Butropipazone is a long-acting muscarinic antagonist, meaning it antagonizes the action of acetylcholine on muscarinic receptors. It is also a bronchodilator, meaning it helps to open the airways and reduce airway resistance.

科学研究应用

  1. 肠道药物吸收研究中的麻醉方案:

    • 涉及在单程肠灌流 (SPIP) 实验中使用麻醉剂来研究大鼠肠道药物吸收的研究包括使用丁丙诺啡,丁丙哌酮的衍生物。该研究发现,氯胺酮/西拉嗪/丁丙诺啡的组合不会显着影响药物吸收,同时减少诱导时间和应激,使其成为此类研究的优选选择 (Saphier 等人,2020 年)
  2. 精神病学研究中的抗精神病活性:

    • 在抗精神病活性研究中,丁丙哌酮已被用作参考药物。一项针对 5-哌嗪基烷基-2(3H)-恶唑酮(一类抗精神病化合物)的研究比较了它们对丁丙哌酮和其他参考药物的活性。他们发现该类别中的某些化合物比丁丙哌酮和氟苯异酮具有更大的活性,从而提供了对潜在更有效的抗精神病药剂的见解 (Cascio 等人,1989 年)
  3. 神经毒剂诱发病例中的癫痫控制:

    • 一项关于癫痫控制对神经毒剂诱发的癫痫发作中的神经保护和存活至关重要的研究,在调查各种抗惊厥药的疗效时参考了丁丙哌酮。这项研究为紧急医疗干预和神经毒性暴露的治疗提供了宝贵的见解 (Shih 等人,2003 年)
  4. 药物研究和开发中的分析:

    • 药物发现和开发通常涉及对现有药物的比较分析,其中丁丙哌酮可能被用作参考。药物发现的历史视角强调了化学和药理学的作用,而此类比较分析在开发新的治疗剂中起着至关重要的作用 (Drews,2000 年)
  5. 抗精神病药和毒蕈碱受体相互作用:

    • 研究抗精神病药与毒蕈碱乙酰胆碱受体的相互作用,其中像丁丙哌酮这样的药物用于比较研究,可以深入了解它们的药理学特征。这些知识对于了解这些药物的副作用和治疗潜力至关重要 (Richelson,1977 年)

属性

IUPAC Name

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)20(24)7-4-12-22-13-15-23(16-14-22)19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHRVUMZLUQZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178122
Record name Butropipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butropipazone

CAS RN

2354-61-2
Record name Butropipazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butropipazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butropipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butropipazone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47UB2NB3UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butropipazone
Reactant of Route 2
Reactant of Route 2
Butropipazone
Reactant of Route 3
Reactant of Route 3
Butropipazone
Reactant of Route 4
Reactant of Route 4
Butropipazone
Reactant of Route 5
Butropipazone
Reactant of Route 6
Butropipazone

Citations

For This Compound
22
Citations
N Farrell, TTB Ha, JP Souchard… - Journal of medicinal …, 1989 - ACS Publications
… In particular the activity of 4-(4-fluorophenyl)-5-[2-[4-(3, 5-dichlorophenyl)-lpiperazinyl] ethyl]-2 (3//)-oxazolone (14) was greater than that of butropipazone and fluanisone, while of the …
Number of citations: 245 pubs.acs.org
G Cascio, E Manghisi, G Fregnan - Journal of medicinal chemistry, 1989 - ACS Publications
… In particular the activity of 4-(4-fluorophenyl)-5-[2-[4-(3, 5-dichlorophenyl)-lpiperazinyl] ethyl]-2 (3//)-oxazolone (14) was greater than that of butropipazone and fluanisone, while of the …
Number of citations: 27 pubs.acs.org
E Okkerse, AD Leenheer… - Journal of the Association …, 1971 - academic.oup.com
Isolation and crystallization procedures have been developed for butyrophenones as free substances and from pharmaceutical formulations, namely ampoules, coated tablets, drops, …
Number of citations: 5 academic.oup.com
G Cascio, E Manghisi, R Porta… - Journal of medicinal …, 1985 - ACS Publications
… )-l-(4-fluorophenyl)-l-butanone (butropipazone, a neuroleptic chemically related to the new … oxygenated function at thecarbon adjacent to the carbonyl group of butropipazone paused …
Number of citations: 9 pubs.acs.org
GB Fregnan, M Vidali - Pharmacology, 1977 - karger.com
… LR 511, chlorpromazine, butropipazone, floropipamide and diazepam were weighed as bases and kept in suspension with arabic gum in different concentrations in order to administer …
Number of citations: 4 karger.com
PAJ Janssen, WFM Van Bever - Handbook of Psychopharmacology …, 1978 - Springer
Shortly after the synthesis (Charpentier, 1950) and pharmacological evaluation of chlorpromazine (Courvoisier et al., 1952), this phenothiazine derivative was recognized to be a most …
Number of citations: 60 link.springer.com
D UTYLPIPERIDINES - Handbook of - Springer
Shordyafter the synthesis (Charpentier, 1950) and pharmacological evaluation of chlorpromazine (Courvoisier et at., 1952), this phenothiazine derivative was recognized to be a most …
Number of citations: 0 link.springer.com
S Fielding, H Lal - … of Psychopharmacology: Volume 10: Neuroleptics and …, 1978 - Springer
The term “neuroleptic” was proposed by Jean Delay and Pierre Deniker in 1955 to the French Academy of Medicine. Delay and Deniker defined a neuroleptic as an agent which …
Number of citations: 104 link.springer.com
JS Driscoll, NR Melnick, FR Quinn… - Cancer treatment …, 1978 - books.google.com
Compounds with known psychotropic properties were tested for activity in murine ip L1210 leukemia and B16 melanoma in a protocol designed to obtain leads for new antitumor agents …
Number of citations: 105 books.google.com
AAHP Megens, LEJ Kennis - Progress in medicinal chemistry, 1996 - Elsevier
Publisher Summary This chapter describes the historical development (including syntheses) and pharmacological profile of risperidone, and investigates to what extent its basic …
Number of citations: 16 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。